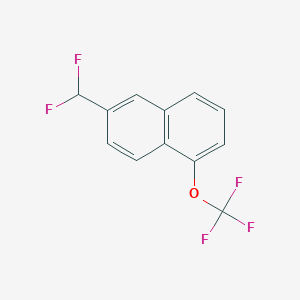
4-Methyl-N'-(naphthalen-2-yl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(naphthalen-2-yl)benzimidamide is an organic compound with the molecular formula C18H16N2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a benzimidamide group substituted with a methyl group and a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(naphthalen-2-yl)benzimidamide typically involves the reaction of ortho-phenylenediamines with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The separation and purification processes involve washing with hexane and water, followed by crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(naphthalen-2-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N-(naphthalen-2-yl)benzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(naphthalen-2-yl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function. In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The presence of electron-donating and electron-withdrawing groups on the benzimidazole scaffold influences its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Methyl-N-(naphthalen-2-yl)benzimidamide is unique due to its specific substitution pattern, which enhances its stability and reactivity. The presence of the naphthalene ring and the methyl group on the benzimidamide scaffold provides distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
76851-44-0 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4-methyl-N'-naphthalen-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C18H16N2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H2,19,20) |
Clave InChI |
JZMWGAQMYOKRJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)




![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)
